1-(methylsulfonyl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide hydrochloride
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Overview
Description
1-(methylsulfonyl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine moiety, and a thiophene group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperidine and piperazine derivatives, followed by the introduction of the thiophene group. Common reagents used in these reactions include sulfonyl chlorides, carboxylic acids, and amines. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, with stringent control over reaction parameters to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(methylsulfonyl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.
Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine or piperazine derivatives.
Scientific Research Applications
1-(methylsulfonyl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
- 1-(methylsulfonyl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide
- N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide
Comparison: Compared to similar compounds, 1-(methylsulfonyl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide hydrochloride is unique due to the presence of the methylsulfonyl group, which can enhance its solubility and reactivity. This structural feature may also influence its biological activity, making it a more potent or selective compound in certain applications.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]piperidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S2.ClH/c1-28(25,26)22-7-4-15(5-8-22)17(23)19-6-9-20-10-12-21(13-11-20)18(24)16-3-2-14-27-16;/h2-3,14-15H,4-13H2,1H3,(H,19,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPKWMQDBISFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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